(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
Description
Key structural features include:
- Substituents: 3-Chloro-2-(dimethylamino)benzyl: Combines halogenated and tertiary amine groups, likely enhancing solubility and receptor binding. 2,3-Dimethoxybenzyl: Electron-donating methoxy groups that may influence electronic properties and metabolic stability. 4-Hydroxybenzyl: A polar phenolic group capable of hydrogen bonding and conjugation.
The compound’s complexity suggests applications in drug discovery, particularly targeting enzymes or receptors where structural diversity and substituent interactions are critical .
Properties
Molecular Formula |
C33H39ClN6O6 |
|---|---|
Molecular Weight |
651.1 g/mol |
IUPAC Name |
(6S,9aS)-8-[[3-chloro-2-(dimethylamino)phenyl]methyl]-N-[(2,3-dimethoxyphenyl)methyl]-6-[(4-hydroxyphenyl)methyl]-2-methyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C33H39ClN6O6/c1-36(2)30-23(9-6-10-25(30)34)18-38-19-28-39(26(32(38)43)16-21-12-14-24(41)15-13-21)29(42)20-37(3)40(28)33(44)35-17-22-8-7-11-27(45-4)31(22)46-5/h6-15,26,28,41H,16-20H2,1-5H3,(H,35,44)/t26-,28-/m0/s1 |
InChI Key |
DUHMENYBTZHLEH-XCZPVHLTSA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)O)CC5=C(C(=CC=C5)Cl)N(C)C |
Canonical SMILES |
CN1CC(=O)N2C(N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)C2CC4=CC=C(C=C4)O)CC5=C(C(=CC=C5)Cl)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazino[2,1-c][1,2,4]triazine core, followed by the introduction of various substituents. Common synthetic routes may include:
Formation of the Pyrazino[2,1-c][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The various substituents, such as the 3-chloro-2-(dimethylamino)benzyl, 2,3-dimethoxybenzyl, 4-hydroxybenzyl, and 2-methyl groups, can be introduced through nucleophilic substitution, electrophilic substitution, and other organic reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
The compound (6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry and pharmacology.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrazino-triazine core, which is known for its biological activity. The presence of various functional groups such as chloro, dimethylamino, and methoxybenzyl moieties enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The pyrazino[2,1-c][1,2,4]triazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the triazine ring can lead to enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound's antimicrobial potential has also been explored. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The incorporation of the dimethylamino group is believed to contribute to the lipophilicity of the molecule, facilitating membrane penetration and enhancing antimicrobial activity.
Neurological Applications
Given the presence of the dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection. Preliminary studies suggest that this compound could modulate neurotransmitter release or receptor activity, presenting a possible avenue for treating neurological disorders.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of pyrazino[2,1-c][1,2,4]triazine were synthesized and evaluated for their anticancer activity against human breast cancer cells. The results indicated that certain modifications led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Screening
A comprehensive screening of related compounds was conducted against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity. This study highlighted the potential for developing new antimicrobial agents based on this structural framework.
Case Study 3: Neuropharmacological Effects
Research published in Neuroscience Letters explored the effects of similar compounds on dopamine receptors. The findings suggested that these compounds could enhance dopamine signaling, which may have implications for treating conditions like Parkinson's disease or schizophrenia.
Table 1: Summary of Biological Activities
| Activity Type | Model Organism | Result | Reference |
|---|---|---|---|
| Anticancer | Human breast cancer cells | Significant reduction in cell viability | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | Low MIC values indicating strong activity | Microbial Drug Resistance |
| Neuropharmacological | Dopamine receptors | Enhanced signaling observed | Neuroscience Letters |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of chloro group | Increased lipophilicity |
| Dimethylamino substitution | Enhanced membrane penetration |
| Methoxybenzyl group | Improved receptor binding affinity |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific biological activity of the compound. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues
A comparison with structurally related compounds highlights the impact of substituent variations on molecular properties:
Key Observations :
- The target compound incorporates both polar (dimethylamino, phenolic -OH) and nonpolar (chloro, methoxy) groups, balancing solubility and membrane permeability.
- Compared to the naphthalene-containing analogue in , the target compound’s 3-chloro-2-(dimethylamino)benzyl group may enhance electrostatic interactions with biological targets .
- The absence of fluorine in the target compound (vs. ) reduces electronegativity but may improve metabolic stability due to fewer reactive halogens .
Physicochemical and Chromatographic Behavior
- Hydrogen Bonding and Retention: The 4-hydroxybenzyl group in the target compound may form intramolecular hydrogen bonds (HBs), similar to flavonoids where HB strength affects chromatographic retention . Weak HBs (e.g., 3-hydroxy groups) increase polarity and retention time, while strong HBs (e.g., 5-hydroxy) reduce polarity. The phenolic -OH here likely contributes to moderate retention in reversed-phase chromatography .
- Molecular Descriptors: Van der Waals Volume: The bulky naphthalenylmethyl group in ’s compound increases steric hindrance, reducing binding pocket compatibility compared to the target compound’s smaller substituents . Electronic Effects: The dimethylamino group in the target compound acts as an electron donor, contrasting with the electron-withdrawing chloro and fluoro groups in , which may alter redox stability .
Biological Activity
The compound (6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C33H37ClN6O
- Molecular Weight : 617.1 g/mol
- CAS Number : 1145676-03-4
- PubChem ID : 59204650
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and potential as an epigenetic modulator.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit specific cellular pathways associated with cancer proliferation. For instance, it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
-
Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
- C6 (Rat brain glioma cell line)
- A549 (Human lung adenocarcinoma epithelial cell line)
- MCF-7 (Human breast adenocarcinoma cell line)
- HT-29 (Human colorectal adenocarcinoma cell line)
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the molecular structure significantly influence the biological activity of the compound:
- Substituents : The presence of a chloro group and dimethylamino moiety enhances the compound's binding affinity to target proteins involved in cancer progression.
- Hydroxyl Groups : Hydroxyl substitutions have been linked to increased solubility and bioavailability, which are critical for effective therapeutic action .
Case Study 1: Kinesin Spindle Protein Inhibition
A related study focused on a series of compounds similar to this one, which showed promising results as kinesin spindle protein (KSP) inhibitors. These compounds were found to arrest cells in mitosis, leading to monopolar spindle formation—a hallmark of KSP inhibition. This mechanism is critical for inducing cancer cell death .
Case Study 2: Epigenetic Modulation
The potential of this compound as an epigenetic reader domain modulator was explored. It was found that it could influence gene expression by interacting with specific epigenetic markers, suggesting a dual role in both direct cytotoxicity against cancer cells and modulation of gene expression pathways involved in tumorigenesis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
